1,4-二甲基蒽醌

描述

Synthesis Analysis

The synthesis of 1,4-Dimethylanthraquinone and related compounds involves several innovative approaches. For instance, copoly(dimethylanthraquinonylene/3,3,5,5-tetramethyl-4-oxa-3,5-disila-1,7-heptanylenes) have been prepared through direct Ru-catalyzed reaction of 1,4-dimethylanthraquinones, showcasing the versatility of these compounds in polymer synthesis due to their electrochemical properties (Gupta & Weber, 2000). Moreover, the synthesis of isomer mixtures of dimethylanthraquinones using isoprene and 1,4-benzoquinone as starting materials through Diels-Alder addition highlights the complexity and precision required in synthesizing specific anthraquinone derivatives (Yang Wen-jun, 2008).

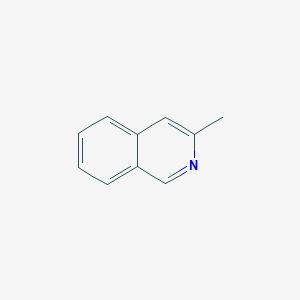

Molecular Structure Analysis

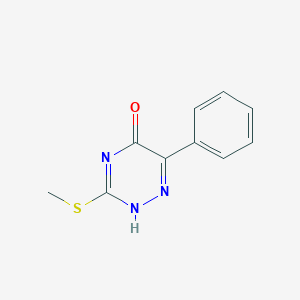

The molecular structure of dimethylanthraquinones is a key area of interest due to its implications on the compound's physical and chemical properties. Detailed structural analysis through various spectroscopic methods provides insights into the arrangement of atoms and the impact of different substituents on the anthraquinone core. Studies such as the crystal structure analysis of related compounds provide foundational knowledge on the interactions and structural variations within the anthraquinone family (Rabinovich, 1967).

Chemical Reactions and Properties

1,4-Dimethylanthraquinone undergoes a variety of chemical reactions, each altering its properties and potential applications. For instance, electrochemical oxidation studies reveal how substitution patterns influence the reactivity and the types of products formed during electrochemical processes. These reactions are crucial for understanding the functionalization and application of anthraquinones in synthetic chemistry and materials science (Davarani et al., 2006).

Physical Properties Analysis

The physical properties of 1,4-Dimethylanthraquinone, such as solubility, phase transitions, and thermal stability, are influenced by its molecular structure and the nature of its substituents. Studies focusing on these aspects help in tailoring the compound for specific applications, especially in material science and organic electronics. Investigations into the phase transitions and thermal properties of dimethylanthraquinones provide valuable information for the development of advanced materials (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,4-Dimethylanthraquinone, including its reactivity towards various reagents and conditions, play a crucial role in its functionality and applications. Understanding the electrochemical behavior and reactivity patterns enables the design of novel compounds and materials based on anthraquinone derivatives. The synthesis and characterization of dimethylanthraquinone derivatives shed light on the diverse chemical behavior and potential utility of these compounds (Lai et al., 2003).

科学研究应用

1. Electrochemical Applications

- Summary of Application: 1,4-Dimethylanthraquinone and its derivatives are used as sustainable materials for electrochemical applications. They are used in organic electronics due to their promising lead structure .

- Methods of Application: The electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .

- Results or Outcomes: Comparing the reduction potentials of these β-only derivatives, 1,4-, 1,5- and 1,8-OH-AQ, revealed a positive shift in the reduction potentials. This result demonstrates the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .

2. DNA Alkylation

- Summary of Application: A dialkyl-substituted anthraquinone derivative was synthesized and ligated to a sequence-directing oligodeoxynucleotide to examine its efficiency and specificity for cross-linking to complementary sequences of DNA .

- Methods of Application: Covalent modification of the target was induced by exposure to near UV light (λ< 335 nm) to generate cross-linked duplexes in yields as great as 45% .

- Results or Outcomes: Reaction was dependent on the first unpaired nucleotide extended beyond the duplex formed by association of the target and probe. A specificity of C < T < A ≈ G was determined for modification at this position .

3. Anticancer Agents

- Summary of Application: Anthraquinone-based compounds, including 1,4-Dimethylanthraquinone, are being researched as promising anticancer agents .

- Methods of Application: The research involves using anthraquinone as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .

- Results or Outcomes: The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .

4. Aqueous Redox Flow Batteries

- Summary of Application: 1,4-Dimethylanthraquinone is used in aqueous redox flow batteries. These batteries are a type of rechargeable battery where energy is stored in chemical compounds that are dissolved in water .

- Methods of Application: The research involves developing a one-pot, green, and scalable approach to synthesize a highly water-soluble and potentially low-cost anthraquinone .

- Results or Outcomes: The demonstrated volumetric capacity of the anthraquinone in 1 M KOH is 40.2 A h L −1, which is around 70 times higher than that of its precursor at pH 14 .

5. Organic Electronics

- Summary of Application: 1,4-Dimethylanthraquinone and its derivatives are used as sustainable materials for organic electronics .

- Methods of Application: The research involves correlating the calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide against newly measured experimental data .

- Results or Outcomes: The research demonstrates the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .

6. Therapeutic Applications

- Summary of Application: The anthraquinone moiety forms the core of various anticancer agents .

- Methods of Application: The research involves using anthraquinone as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .

- Results or Outcomes: The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .

安全和危害

未来方向

属性

IUPAC Name |

1,4-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAVJDEPNXAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061750 | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylanthraquinone | |

CAS RN |

1519-36-4 | |

| Record name | 1,4-Dimethyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)